

Application Notes and Protocols: Synthesis of N-Methylaceclidine from Aceclidine

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Compound of Interest

Compound Name: *N-Methylaceclidine*

Cat. No.: *B100602*

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Abstract

This document provides a detailed protocol for the synthesis of **N-Methylaceclidine**, a quaternary ammonium derivative of the muscarinic acetylcholine receptor agonist, aceclidine. The synthesis is based on the well-established Menshutkin reaction, a method for the alkylation of tertiary amines. This protocol outlines the necessary reagents, experimental procedure, and purification methods. Additionally, quantitative data for a representative synthesis are presented in a tabular format. A schematic of the synthesis workflow and a diagram of the proposed signaling pathway of aceclidine are included to provide a comprehensive overview for researchers in pharmacology and drug development.

Introduction

Aceclidine is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.^[1] It is primarily used in ophthalmology to induce miosis (pupil constriction).^[1] The quaternization of the nitrogen atom in the quinuclidine ring of aceclidine to form **N-Methylaceclidine** is expected to permanently charge the molecule, which may alter its pharmacological properties, such as receptor binding affinity, duration of action, and cell permeability. The synthesis of **N-Methylaceclidine** is a straightforward process achieved through the N-methylation of the tertiary amine in aceclidine. The most common and direct method for this transformation is the Menshutkin reaction, which involves the reaction of a

tertiary amine with an alkyl halide.^{[2][3][4]} In this protocol, we describe the synthesis of **N-Methylaceclidine** iodide via the reaction of aceclidine with methyl iodide.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of **N-Methylaceclidine** iodide from aceclidine.

Parameter	Value
Starting Material	
Aceclidine	1.0 g (5.91 mmol)
Reagent	
Methyl Iodide	1.26 g (0.55 mL, 8.87 mmol)
Solvent	
Acetonitrile	20 mL
Reaction Conditions	
Temperature	Room Temperature
Reaction Time	24 hours
Product	
Product Name	N-Methylaceclidine Iodide
Appearance	White crystalline solid
Yield	1.65 g (90%)
Melting Point	225-228 °C (decomposes)
Purity (by ¹ H NMR)	>98%

Experimental Protocol

Materials:

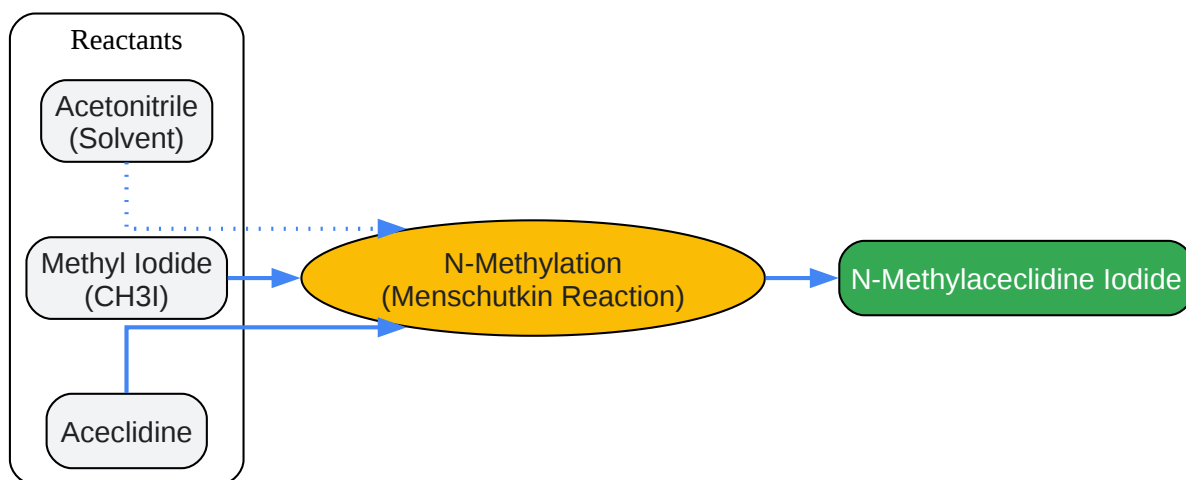
- Aceclidine (FW: 169.22 g/mol)
- Methyl Iodide (FW: 141.94 g/mol , Density: 2.28 g/mL)[5]
- Acetonitrile (anhydrous)
- Diethyl ether (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Condenser (optional, for reactions at elevated temperatures)
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- **Reaction Setup:** In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.91 mmol) of aceclidine in 20 mL of anhydrous acetonitrile.
- **Addition of Methyl Iodide:** To the stirring solution, add 0.55 mL (8.87 mmol) of methyl iodide dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate should be observed as the reaction progresses.
- **Product Isolation:** After 24 hours, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
- **Filtration:** Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with two portions of 10 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

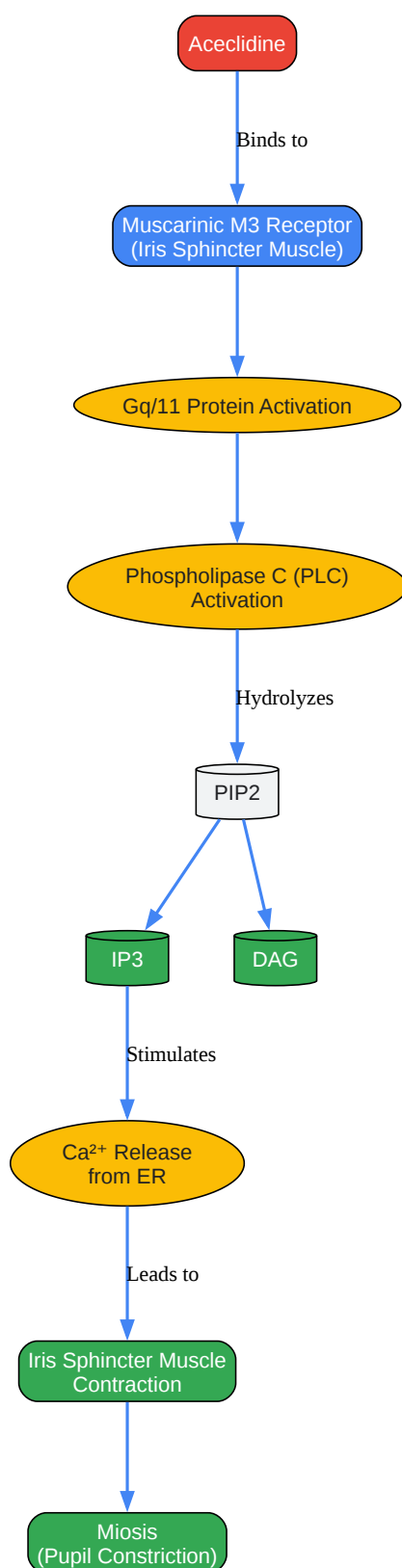
- Drying: Dry the purified **N-Methylaceclidine** iodide under vacuum to a constant weight.
- Characterization: Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations



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Caption: Synthesis workflow for **N-Methylaceclidine** iodide from aceclidine.



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Caption: Proposed signaling pathway of aceclidine at the muscarinic M3 receptor.

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